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Compound of Interest

Compound Name: 2-Fluorobenzamide

Cat. No.: B1203369 Get Quote

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant

of its physical and chemical properties. For researchers in drug discovery and materials

science, an unambiguous structural confirmation is paramount. This guide provides a

comparative analysis of the crystal structure of 2-Fluorobenzamide and its derivatives,

validated by single-crystal X-ray crystallography, offering a valuable resource for scientists

seeking to understand the nuanced effects of fluorine substitution on molecular conformation

and crystal packing.

This report details the crystallographic parameters of 2-Fluorobenzamide and two of its

fluorinated derivatives: N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-

difluorophenyl)-2-fluorobenzamide. By presenting the data in a comparative format, this guide

aims to facilitate a deeper understanding of the structural landscape of this important class of

compounds.

Crystallographic Data at a Glance: A Comparative
Overview
The following tables summarize the key crystallographic parameters for 2-Fluorobenzamide
and two of its derivatives, providing a clear and objective comparison of their solid-state

structures.

Table 1: Crystal Data and Structure Refinement for 2-Fluorobenzamide and its Derivatives
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Parameter 2-Fluorobenzamide
N-(2,3-
difluorophenyl)-2-
fluorobenzamide[1]

N-(2,4-
difluorophenyl)-2-
fluorobenzamide[2]

CCDC Deposition No.
Data not available in

direct search
2284761 2320603

Empirical Formula C₇H₆FNO C₁₃H₈F₃NO C₁₃H₈F₃N₁O₁

Formula Weight 139.13 251.20 251.20

Temperature (K) Not specified 294(1) 294(1)

Crystal System Not specified Monoclinic Monoclinic

Space Group Not specified Pn Pn

Unit Cell Dimensions

a (Å) Not specified 5.6756(3) 5.6756(3)

b (Å) Not specified 4.9829(2) 4.9829(2)

c (Å) Not specified 19.3064(12) 19.3064(12)

α (°) Not specified 90 90

β (°) Not specified 91.197(5) 91.197(5)

γ (°) Not specified 90 90

Volume (Å³) Not specified 545.88(5) 545.88(5)

Z Not specified 2 2

Calculated Density

(Mg/m³)
Not specified 1.528 1.528

Absorption Coeff.

(mm⁻¹)
Not specified 0.133 0.133

F(000) Not specified 256.0 256.0

Crystal Size (mm³) Not specified Not specified 0.93 x 0.39 x 0.07

Radiation Type Not specified MoKα MoKα
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Wavelength (Å) Not specified 0.71073 0.71073

Reflections Collected Not specified 3717 3717

Independent

Reflections
Not specified 1799 1799

R_int Not specified 0.019 0.019

Goodness-of-fit on F² Not specified 1.04 1.04

Final R indices

[I>2σ(I)]

R₁ Not specified 0.038 0.038

wR₂ Not specified 0.091 0.091

R indices (all data)

R₁ Not specified Not specified Not specified

wR₂ Not specified Not specified Not specified

Note: Detailed crystallographic data for the parent 2-Fluorobenzamide was not available in the

immediate search results. The table will be updated as this information becomes accessible.

Experimental Protocol: The Path to Structural
Elucidation
The determination of the crystal structures presented in this guide follows a standardized

methodology for single-crystal X-ray diffraction of small organic molecules. The key steps are

outlined below.

Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For the

studied benzamide derivatives, single crystals were typically grown from a saturated solution in

a suitable organic solvent, such as dichloromethane, through slow evaporation at room

temperature. The ideal crystal for analysis is one that is transparent, free of cracks or other

visible defects, and has dimensions of approximately 0.1-0.3 mm in each direction.
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Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a

diffractometer. For the derivatives discussed, data was collected on a Bruker SMART APEX II

or similar CCD area-detector diffractometer. The crystal is cooled to a low temperature,

typically 100 K or 294 K, to minimize thermal vibrations of the atoms, which results in a clearer

diffraction pattern. The diffractometer rotates the crystal while it is irradiated with

monochromatic X-rays (commonly MoKα radiation with a wavelength of 0.71073 Å). The

diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. These are then

used to solve the crystal structure using direct methods or Patterson synthesis, typically

employing software packages like SHELXS. The initial structural model is then refined against

the experimental data using full-matrix least-squares on F², a process carried out with

programs such as SHELXL. In this iterative process, the atomic coordinates, displacement

parameters, and other structural parameters are adjusted to achieve the best possible

agreement between the calculated and observed diffraction patterns.

Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for determining the crystal

structure of a small molecule like 2-Fluorobenzamide.
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Experimental Workflow for X-ray Crystallography
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Caption: A flowchart illustrating the key stages in determining a molecule's crystal structure via

X-ray crystallography.

In conclusion, this guide provides a foundational comparison of the crystallographic structures

of 2-Fluorobenzamide and its derivatives. The detailed experimental protocols and the visual

representation of the workflow offer valuable insights for researchers engaged in the synthesis

and structural characterization of novel compounds. The availability of CCDC deposition

numbers for the derivatives allows for direct access to the comprehensive crystallographic

data, ensuring the highest level of structural fidelity for further computational and experimental

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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